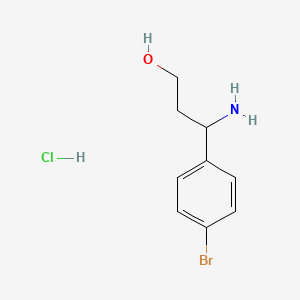![molecular formula C26H25ClN4O2S B2563095 N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1242860-21-4](/img/no-structure.png)
N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H25ClN4O2S and its molecular weight is 493.02. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds with structural similarities to N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide have been synthesized and evaluated for their biological activities. These activities include anti-angiogenic properties, DNA cleavage, antimicrobial, anti-inflammatory, analgesic, and antipsychotic effects.
- Anti-Angiogenic and DNA Cleavage: Novel piperidine analogues have been synthesized, demonstrating significant anti-angiogenic and DNA cleavage activities. These compounds could potentially serve as anticancer agents by inhibiting the formation of blood vessels and interacting with DNA (Vinaya et al., 2017).
- Antimicrobial Activity: Pyridothienopyrimidines and related substances have been synthesized and shown to possess antimicrobial activities, suggesting potential applications in combating bacterial and fungal infections (Kolisnyk et al., 2015).
- Anti-Inflammatory and Analgesic Properties: The synthesis of various analogs has led to compounds with significant anti-inflammatory and analgesic activities, which could be explored for the treatment of pain and inflammation (Rajasekaran et al., 1999).
- Antipsychotic Agents: Heterocyclic carboxamides have been evaluated as potential antipsychotic agents, showing promising in vitro and in vivo activities, which could contribute to the development of new treatments for psychiatric disorders (Norman et al., 1996).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide involves the reaction of 2-chlorobenzylamine with 2-(3-methylphenyl)acetyl chloride to form N-(2-chlorobenzyl)-2-(3-methylphenyl)acetamide. This intermediate is then reacted with 2-thioxo-4-piperidin-1-yl-3,4-dihydrothieno[3,2-d]pyrimidine-5-carboxylic acid to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "2-(3-methylphenyl)acetyl chloride", "2-thioxo-4-piperidin-1-yl-3,4-dihydrothieno[3,2-d]pyrimidine-5-carboxylic acid" ], "Reaction": [ "Step 1: Reaction of 2-chlorobenzylamine with 2-(3-methylphenyl)acetyl chloride in the presence of a base such as triethylamine to form N-(2-chlorobenzyl)-2-(3-methylphenyl)acetamide.", "Step 2: Reaction of N-(2-chlorobenzyl)-2-(3-methylphenyl)acetamide with 2-thioxo-4-piperidin-1-yl-3,4-dihydrothieno[3,2-d]pyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA) to form N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide." ] } | |
CAS-Nummer |
1242860-21-4 |
Molekularformel |
C26H25ClN4O2S |
Molekulargewicht |
493.02 |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H25ClN4O2S/c1-16-5-4-7-18(13-16)20-15-34-23-22(20)29-26(30-25(23)33)31-11-9-17(10-12-31)24(32)28-14-19-6-2-3-8-21(19)27/h2-8,13,15,17H,9-12,14H2,1H3,(H,28,32)(H,29,30,33) |
InChI-Schlüssel |
XYWJAGBFTGNNTD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC=CC=C5Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



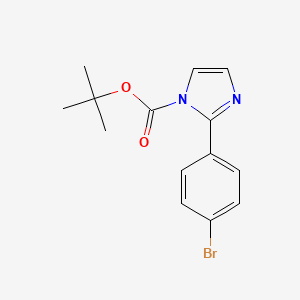

![7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2563014.png)
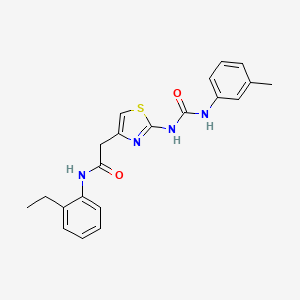

![2-[2-[Cyano(ethyl)amino]ethyl-methylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2563019.png)
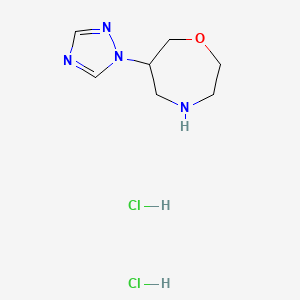
![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2563023.png)

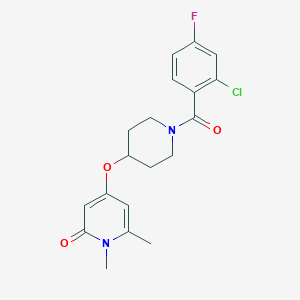
![[4-Amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone](/img/structure/B2563026.png)


